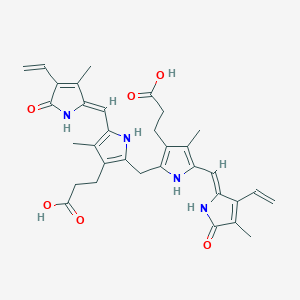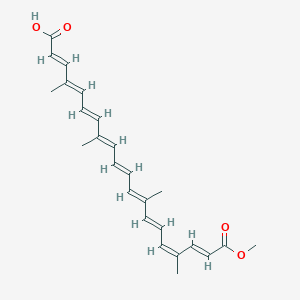
Bulbocapnine hydrochloride
Overview
Description
Bulbocapnine hydrochloride is an isoquinoline alkaloid found in the roots of Corydalis and Dicentra species, belonging to the Fumariaceae and Papaveraceae families . This compound is known for its potent physiological effects, including its role as an acetylcholinesterase inhibitor and a tyrosine hydroxylase inhibitor . These properties make it a compound of interest in various fields, including medicine and neuropharmacology.
Mechanism of Action
Target of Action
Bulbocapnine hydrochloride is an aporphine alkaloid that primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning, and reward.
Mode of Action
This compound acts as a dopamine receptor inhibitor . It inhibits the synthesis of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control . This interaction with dopamine receptors can lead to changes in neuronal activity and neurotransmission.
Biochemical Pathways
This compound affects the dopamine biosynthesis pathway . By inhibiting the enzyme tyrosine hydroxylase, it reduces the production of dopamine . This can lead to downstream effects on various physiological processes, including motor control, mood regulation, and reward processing.
Pharmacokinetics
It’s known that the compound’s bioavailability and pharmacokinetic properties can be influenced by factors such as dosage, route of administration, and individual patient characteristics
Result of Action
The inhibition of dopamine synthesis by this compound can lead to various molecular and cellular effects. It has been reported to have neuroleptic-like, anticonvulsant, and antinociceptive effects . In addition, it can induce catalepsy, a state characterized by muscle rigidity and a lack of response to external stimuli .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of this compound. Factors such as age, strain, species variation, pregnancy, physical state, and chemical properties of the toxicant can greatly influence the toxicity of a specific compound
Biochemical Analysis
Biochemical Properties
Bulbocapnine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit acetylcholinesterase and tyrosine hydroxylase, which are crucial enzymes in neurotransmitter synthesis and degradation . By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing neuromuscular transmission. Additionally, its inhibition of tyrosine hydroxylase reduces dopamine synthesis, affecting dopaminergic signaling pathways .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce catalepsy by affecting the central nervous system, leading to altered motor activities and reflexes . It also impacts dopamine biosynthesis in PC12 cells, demonstrating its role in neurotransmitter regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules and its ability to inhibit or activate enzymes. This compound binds to acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . It also inhibits tyrosine hydroxylase, reducing the conversion of tyrosine to L-DOPA, a precursor of dopamine . These interactions result in altered neurotransmitter levels and subsequent changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained inhibition of dopamine synthesis and persistent alterations in neuromuscular transmission . Additionally, its stability in different pH conditions can affect its bioavailability and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At moderate doses, it induces catalepsy characterized by immobility and altered motor function . Higher doses can lead to hyperkinesia and even epileptiform seizures . These dosage-dependent effects highlight the importance of careful dose management in therapeutic applications to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as acetylcholinesterase and tyrosine hydroxylase, affecting the levels of acetylcholine and dopamine . These interactions can influence metabolic flux and the overall balance of neurotransmitters in the nervous system.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to interact with dopamine receptors, influencing its localization and accumulation in dopaminergic neurons . This interaction can affect the compound’s efficacy and its ability to modulate neurotransmitter levels.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the synaptic cleft, where it interacts with acetylcholinesterase and dopamine receptors . This localization allows it to effectively modulate neurotransmitter levels and influence neuromuscular transmission. Additionally, any post-translational modifications or targeting signals that direct this compound to specific compartments can further enhance its therapeutic potential.
Preparation Methods
The synthesis of bulbocapnine hydrochloride involves several steps, starting from the extraction of bulbocapnine from natural sources. The synthetic route typically includes:
Extraction: Bulbocapnine is extracted from the roots of Corydalis or Dicentra species using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques to isolate bulbocapnine.
Hydrochloride Formation: Bulbocapnine is then reacted with hydrochloric acid to form this compound.
Chemical Reactions Analysis
Bulbocapnine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy groups, where reagents like methyl iodide can introduce new substituents.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Bulbocapnine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of isoquinoline alkaloids and their derivatives.
Industry: It is used in the development of neuropharmacological agents and as a tool in biochemical research.
Comparison with Similar Compounds
Bulbocapnine hydrochloride can be compared with other isoquinoline alkaloids such as:
Apomorphine: Both compounds inhibit amyloid beta fiber formation, but apomorphine is more commonly used in treating Parkinson’s disease.
These comparisons highlight the unique combination of acetylcholinesterase and tyrosine hydroxylase inhibition exhibited by this compound, making it a compound of significant interest in neuropharmacology and related fields.
Properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGIVPUDHITDMK-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-47-3 | |
| Record name | 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-, hydrochloride, (7aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bulbocapnine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9980 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bulbocapnine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BULBOCAPNINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39F2B1469O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the observed effects of bulbocapnine hydrochloride on patients with movement disorders?
A1: Research suggests that this compound can induce a cataleptic or cataleptoid state in animals [, ]. Based on these findings, researchers hypothesized that the compound might similarly influence movement control in humans, potentially mitigating tremors by inducing hypokinesia []. Clinical observations support this hypothesis, showing that this compound administration led to striking results in treating various types of tremor diseases, including Parkinson's disease [].
Q2: How does the action of this compound compare to other drugs used to treat movement disorders, such as scopolamine, atropine, and phenobarbital?
A2: While the provided research [] mentions a comparison between this compound and other drugs like scopolamine, atropine, and phenobarbital, the specific details of this comparison are not elaborated upon. Further research is needed to understand the comparative efficacy, mechanisms of action, and potential side effects of these treatments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


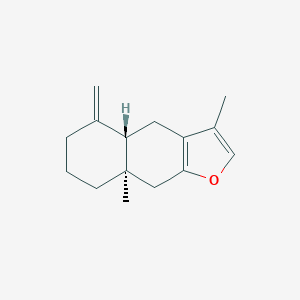
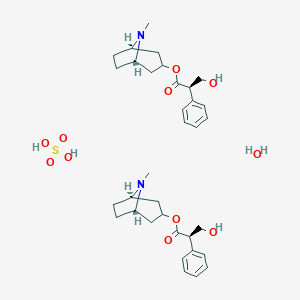

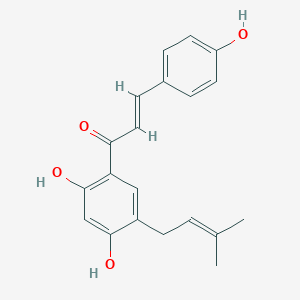
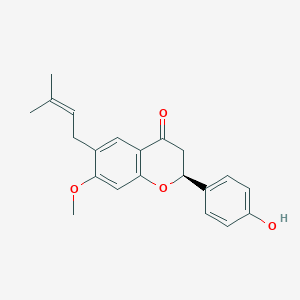
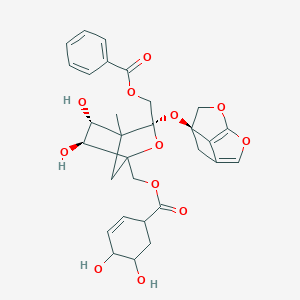
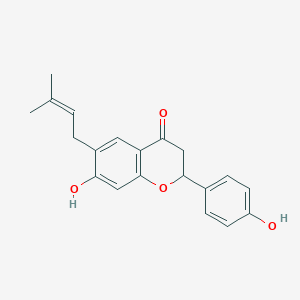
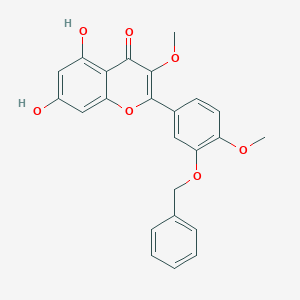


![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)
